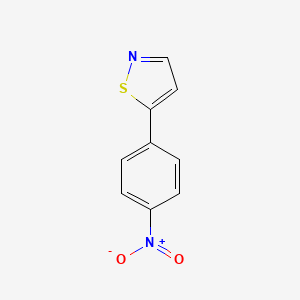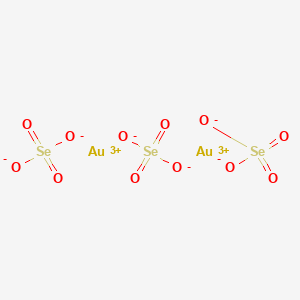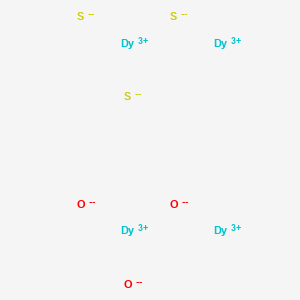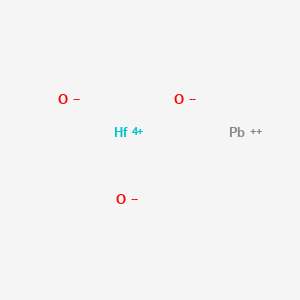
dipotassium zincate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium zincate, also known as potassium zincate, is an inorganic compound with the chemical formula ( K_2Zn(OH)_4 ). It is a zincate salt that forms when zinc oxide reacts with potassium hydroxide. This compound is commonly used in various chemical processes and has significant industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dipotassium zincate can be synthesized through the reaction of zinc oxide with potassium hydroxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the zinc oxide. The chemical equation for this reaction is: [ ZnO + 2KOH + 2H_2O \rightarrow K_2[Zn(OH)_4] ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving zinc oxide in a concentrated potassium hydroxide solution. The mixture is heated to facilitate the reaction, and the resulting solution is then cooled to precipitate the this compound. The precipitate is filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where zinc can be reduced to its metallic form or oxidized to higher oxidation states.
Substitution Reactions: It can participate in substitution reactions where the hydroxide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize zinc in this compound.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce zinc to its metallic form.
Substitution Reagents: Halides or other nucleophiles can replace hydroxide ions under appropriate conditions.
Major Products Formed:
Oxidation: Zinc oxide or zinc hydroxide.
Reduction: Metallic zinc.
Substitution: Various zinc complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Dipotassium zincate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organozinc compounds.
Biology: It is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in zinc supplementation and treatment of zinc deficiency.
Industry: It is used in electroplating, as a catalyst in chemical reactions, and in the production of other zinc compounds.
Mecanismo De Acción
The mechanism by which dipotassium zincate exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc ions can act as cofactors for enzymes, facilitating catalytic activity. They can also interact with proteins and nucleic acids, influencing their structure and function. The hydroxide ions in this compound can participate in acid-base reactions, further modulating its activity.
Comparación Con Compuestos Similares
Sodium Zincate (( Na_2Zn(OH)_4 )): Similar in structure and reactivity but uses sodium instead of potassium.
Lithium Zincate (( Li_2Zn(OH)_4 )): Another zincate salt with lithium, often used in specialized applications due to its unique properties.
Uniqueness of Dipotassium Zincate: this compound is unique due to its specific reactivity and solubility properties. The potassium ions provide distinct ionic interactions compared to sodium or lithium, influencing the compound’s behavior in chemical reactions and industrial processes.
Propiedades
Número CAS |
12142-31-3 |
|---|---|
Fórmula molecular |
H8K2O4Zn+2 |
Peso molecular |
215.6 g/mol |
Nombre IUPAC |
dipotassium;zinc;tetrahydrate |
InChI |
InChI=1S/2K.4H2O.Zn/h;;4*1H2;/q2*+1;;;;; |
Clave InChI |
HUBPZSFOLLFFJT-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[K+].[K+].[Zn] |
SMILES canónico |
O.O.O.O.[K+].[K+].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5R,8R,9S,10S,13R,14R,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576579.png)


![1H-5,8-Methanonaphtho[2,3-d]imidazole](/img/structure/B576583.png)





